Cormethasone acetate
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Overview
Description
- Although it was never marketed, it has been studied for its potential therapeutic applications.
Cormethasone Acetate: ) is a synthetic glucocorticoid corticosteroid.
Preparation Methods
- The synthetic route to Cormethasone Acetate involves several steps from pregnenolone, a natural steroid.
- Key reactions include oxidation, reduction, and acetylation.
- Industrial production methods are not well-documented due to its limited use.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and acetylating agents (e.g., acetic anhydride).
- Major products include Cormethasone and its acetate form.
Oxidation: Conversion of pregnenolone to Cormethasone involves oxidation of specific functional groups.
Reduction: Reduction reactions lead to the formation of hydroxyl groups.
Acetylation: Acetylation of hydroxyl groups yields Cormethasone Acetate.
Scientific Research Applications
Chemistry: Cormethasone Acetate serves as a model compound for studying steroid chemistry.
Biology: It has been investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Limited industrial applications due to its non-commercial status.
Mechanism of Action
- Cormethasone Acetate binds to glucocorticoid receptors in cells.
- This complex regulates gene expression, influencing processes like inflammation, metabolism, and immune responses.
- Molecular targets include pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- Cormethasone Acetate shares similarities with other glucocorticoids like Cortisone Acetate .
- Its uniqueness lies in its limited commercial availability and research focus.
Properties
CAS No. |
35135-67-2 |
---|---|
Molecular Formula |
C24H29F3O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H29F3O6/c1-12-7-15-16-9-22(25,26)17-8-14(29)5-6-20(17,3)23(16,27)18(30)10-21(15,4)24(12,32)19(31)11-33-13(2)28/h5-6,8,12,15-16,18,30,32H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,23+,24+/m1/s1 |
InChI Key |
YXKFATPOEMHNMJ-KJEYTGHBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)(F)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)(F)F |
Origin of Product |
United States |
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